PDE5 Inactivity: Deuterated Impurity Standard
cis-ent-Tadalafil-d3 is the deuterated form of ent-Tadalafil, which is the (6S,12aS)-enantiomer of tadalafil. In head-to-head biochemical assays, ent-Tadalafil is inactive as a PDE5 inhibitor at concentrations up to 10 µM, whereas the active (6R,12aS)-enantiomer (tadalafil) exhibits an IC50 of 0.090 µM [1]. This >100-fold difference in potency confirms that the (6S,12aS) stereoisomer, and thus its deuterated analog, does not contribute to the therapeutic effect and can be used as a reliable, biologically inert internal standard or impurity marker without confounding pharmacological activity .
Active (6R,12aS): IC50 0.090 µM
Difference: >100-fold
Confirms inertness as impurity marker; no PDE5 interference in bioassays
Based on ent-Tadalafil biochemical assay; supports internal standard use
| Evidence Dimension | PDE5 Inhibition (IC50) |
|---|---|
| Target Compound Data | Inactive at up to 10 µM (based on ent-Tadalafil, the non-deuterated form) |
| Comparator Or Baseline | Tadalafil (active (6R,12aS)-enantiomer) IC50 = 0.090 µM |
| Quantified Difference | >100-fold difference in potency; target compound shows no measurable inhibition |
| Conditions | In vitro PDE5 enzyme inhibition assay (biochemical assay) |
Why This Matters
This ensures that cis-ent-Tadalafil-d3 will not interfere with PDE5 activity in bioassays, making it a 'clean' internal standard for pharmacokinetic and pharmacodynamic studies.
- [1] MedChemExpress. ent-Tadalafil (ent-IC-351) (CAS 629652-72-8). Product Page. Available at: https://www.medchemexpress.eu/ent-tadalafil.html View Source
